

The Environmental Fate and Degradation of Chlorantraniliprole: An In-depth Technical Guide

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Compound of Interest

Compound Name: Chlorantraniliprole-D3

Cat. No.: B13443240

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This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of Chlorantraniliprole, a widely used insecticide from the anthranilic diamide class. Designed for researchers, scientists, and professionals in drug development and environmental science, this document delves into the intricate processes that govern the persistence and transformation of Chlorantraniliprole in various environmental compartments. With a focus on scientific integrity, this guide synthesizes field-proven insights with established testing protocols to offer a holistic understanding of the molecule's environmental behavior.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental journey of any chemical begins with its intrinsic physicochemical properties. For Chlorantraniliprole, these characteristics dictate its partitioning between soil, water, and air, as well as its susceptibility to various degradation mechanisms.

Property	Value	Implication for Environmental Fate
Molecular Formula	C ₁₈ H ₁₄ BrCl ₂ N ₅ O ₂	-
Molecular Weight	483.15 g/mol	-
Appearance	Fine, crystalline, off-white powder[1]	-
Melting Point	208-210 °C[1]	Low volatility.
Vapor Pressure	1.57 x 10 ⁻¹³ torr	Unlikely to volatilize into the atmosphere
Water Solubility	1.023 mg/L	Low solubility in water suggests potential for partitioning into soil and sediment.
Soil Organic Carbon-Water Partition Coefficient (K _{oc})	153 - 526 L/g	Indicates moderate mobility in soil, with the potential for leaching into groundwater depending on soil type.
Octanol-Water Partition Coefficient (log K _{ow})	2.90	Suggests a low potential for bioaccumulation in organisms.

These properties collectively suggest that Chlorantraniliprole is a non-volatile compound with limited water solubility and a moderate tendency to adsorb to soil organic matter. This profile indicates that the primary environmental compartments of concern for this insecticide are soil and aquatic systems.

Degradation in the Terrestrial Environment: A Complex Interplay of Biotic and Abiotic Processes

Once introduced into the terrestrial environment, Chlorantraniliprole is subject to a variety of degradation processes that determine its persistence. The half-life (DT₅₀) of Chlorantraniliprole

in soil can vary significantly, from as short as 16 days in some agricultural settings to over 1,130 days on bare ground, highlighting the profound influence of environmental conditions.[2]

Microbial Degradation: The Primary Engine of Transformation

The principal mechanism for the breakdown of Chlorantraniliprole in soil is microbial degradation.[3] A diverse community of soil microorganisms, including bacteria and fungi, can utilize this insecticide as a source of carbon and nitrogen, breaking it down into less complex molecules.

Notably, bacterial strains from the genera *Pseudomonas*, *Bacillus*, and *Klebsiella* have been identified as capable of degrading Chlorantraniliprole.[4][5][6] The degradation process is often initiated by enzymatic activities, such as amidases, which cleave the amide bond in the molecule.[7]

The rate and extent of microbial degradation are intricately linked to soil properties such as organic matter content, pH, temperature, and moisture levels.[3] Optimal conditions for microbial activity, typically warm, moist soils with a neutral pH, will generally lead to faster degradation rates.

Abiotic Degradation in Soil

While microbial processes dominate, abiotic degradation pathways also contribute to the transformation of Chlorantraniliprole in soil, primarily through hydrolysis and photolysis on the soil surface.

- **Hydrolysis:** This chemical process involves the reaction of Chlorantraniliprole with water. The rate of hydrolysis is highly dependent on pH. The insecticide is relatively stable in acidic to neutral conditions but degrades more rapidly in alkaline environments.
- **Photolysis:** On the soil surface, Chlorantraniliprole can be broken down by sunlight. The absorption of UV radiation can lead to the cleavage of chemical bonds and the formation of various transformation products.[3]

Fate in the Aquatic Environment: A Different Set of Rules

In aquatic systems, the environmental fate of Chlorantraniliprole is governed by a different set of parameters, with hydrolysis and photolysis playing more prominent roles compared to microbial degradation.[3]

Hydrolysis in Water

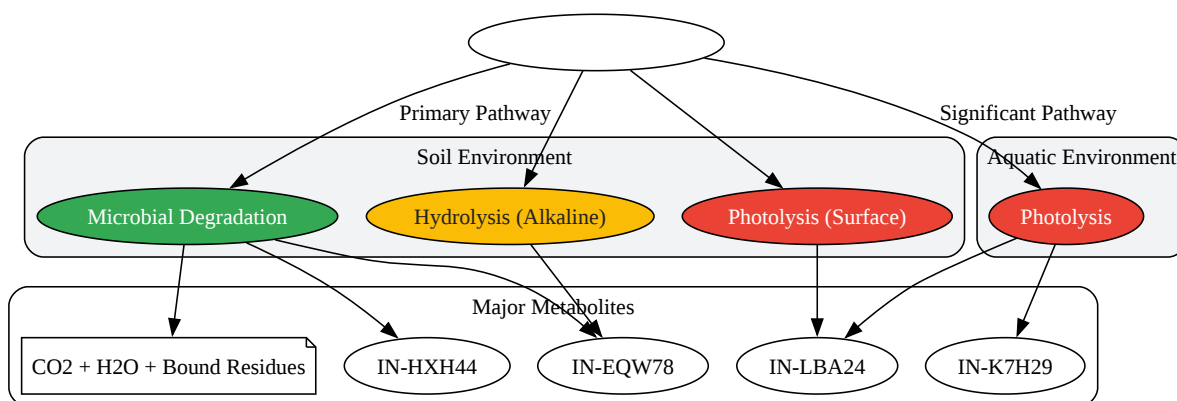
Similar to soil, the hydrolysis of Chlorantraniliprole in water is pH-dependent. It is stable in neutral and acidic water (pH 5 and 7) but undergoes more rapid degradation in alkaline water (pH 9). This is a critical consideration for the persistence of the insecticide in different types of water bodies.

Photolysis in Water

Photodegradation is a significant pathway for the dissipation of Chlorantraniliprole in sunlit surface waters. The estimated aqueous photolysis half-life is approximately 32.8 days. The process leads to the formation of several photoproducts, with IN-LBA24 being a major degradate, accounting for up to 90% of the parent compound in some studies.[1] The quantum yield for the aqueous photolysis of Chlorantraniliprole has been calculated to be 0.0099, indicating that direct photolysis is a major pathway for its removal from aquatic environments. [8][9]

Major Degradation Pathways and Metabolites

The degradation of Chlorantraniliprole proceeds through a series of complex reactions, leading to the formation of numerous metabolites. Understanding these pathways is crucial for a comprehensive environmental risk assessment, as the toxicity of the metabolites may differ from the parent compound.



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Key Metabolites:

- IN-EQW78: A cyclization product formed through both microbial degradation and hydrolysis. [1]
- IN-LBA24: A major photoproduct formed in both soil and water.[1]
- IN-HXH44 and IN-K7H29: Metabolites primarily identified in animal metabolism studies but also relevant in environmental contexts.[1]

It is important to note that the U.S. EPA considers the breakdown products of Chlorantraniliprole to be less toxic than the parent compound.[2]

Standardized Methodologies for Environmental Fate Studies

To ensure the generation of reliable and comparable data on the environmental fate of chemicals, standardized testing guidelines are essential. The Organisation for Economic Co-

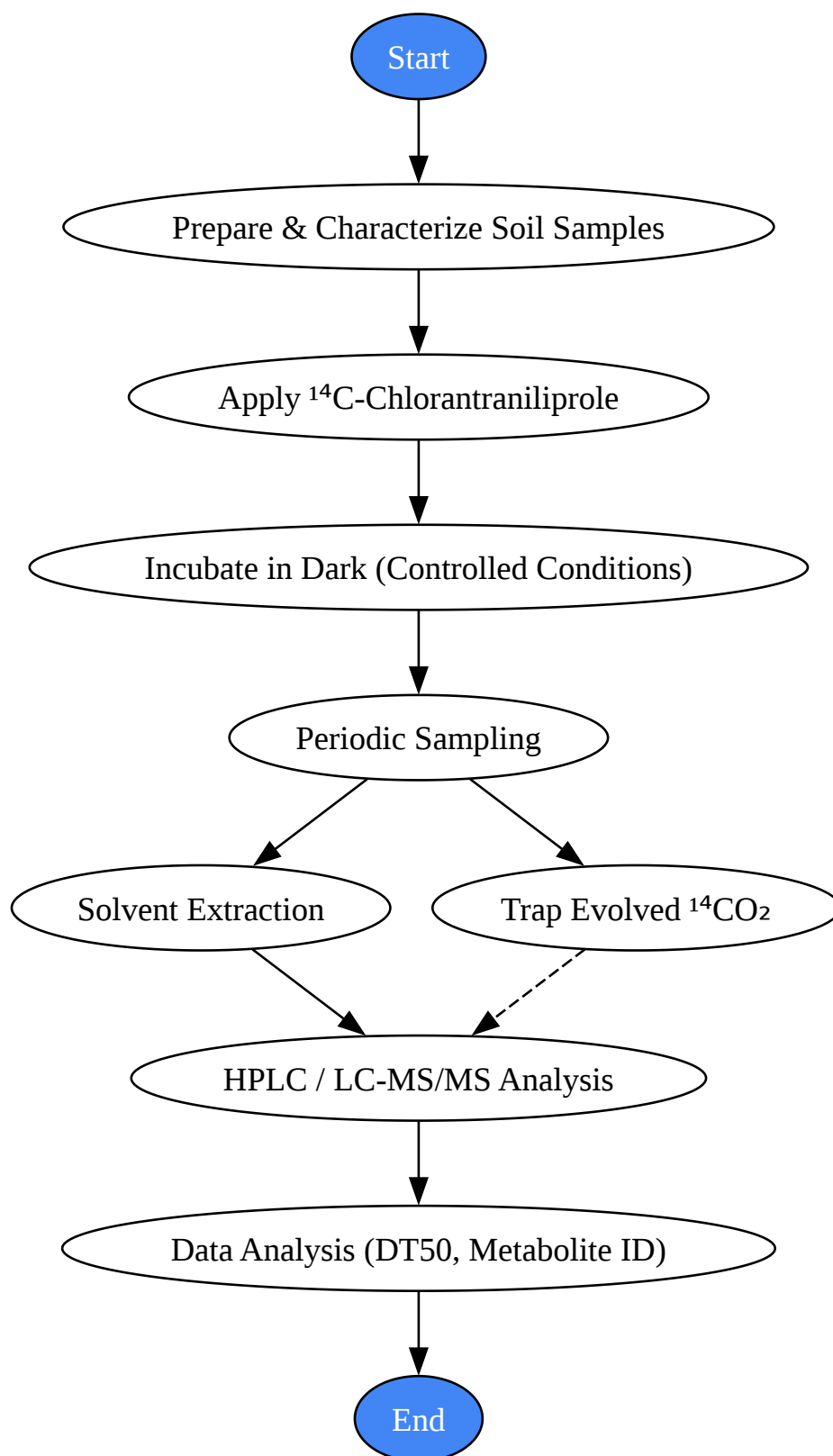
operation and Development (OECD) provides a suite of internationally recognized guidelines for this purpose.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to evaluate the rate and pathway of aerobic and anaerobic transformation of chemicals in soil.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Experimental Protocol Overview:

- Test System: Soil samples (typically 50-200g) are treated with the test substance and incubated in the dark in biometer flasks or flow-through systems under controlled temperature and moisture conditions.[\[10\]](#)
- Test Substance Application: The application rate should correspond to the maximum recommended field application rate. Radiolabeled (^{14}C) test substance is often used to facilitate the tracking of transformation products and the establishment of a mass balance. [\[10\]](#)
- Incubation: The study duration is typically up to 120 days.[\[10\]](#)[\[11\]](#)
- Sampling and Analysis: At predetermined intervals, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques such as HPLC and LC-MS/MS. Evolved $^{14}\text{CO}_2$ is trapped to quantify mineralization.



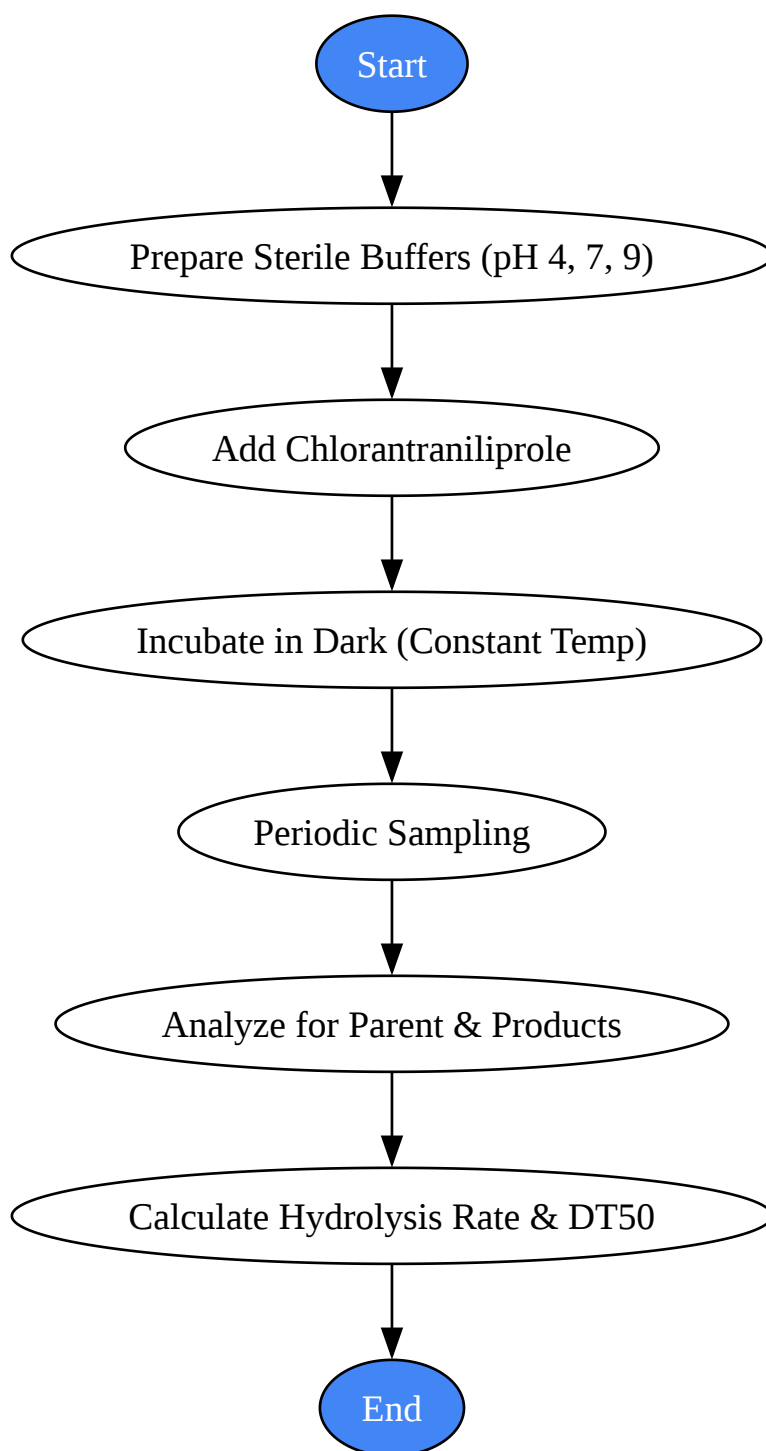
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Hydrolysis as a Function of pH (OECD 111)

This guideline describes a tiered approach to assess the abiotic hydrolysis of chemicals in aqueous solutions at environmentally relevant pH values (4, 7, and 9).[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Experimental Protocol Overview:

- Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are treated with the test substance.[\[14\]](#)[\[16\]](#)[\[17\]](#)
- Incubation: The solutions are incubated in the dark at a constant temperature. A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to screen for hydrolytic stability.[\[14\]](#)[\[16\]](#)[\[17\]](#)
- Sampling and Analysis: At appropriate intervals, aliquots of the solutions are analyzed for the parent compound and any hydrolysis products.[\[14\]](#)[\[16\]](#)[\[17\]](#)



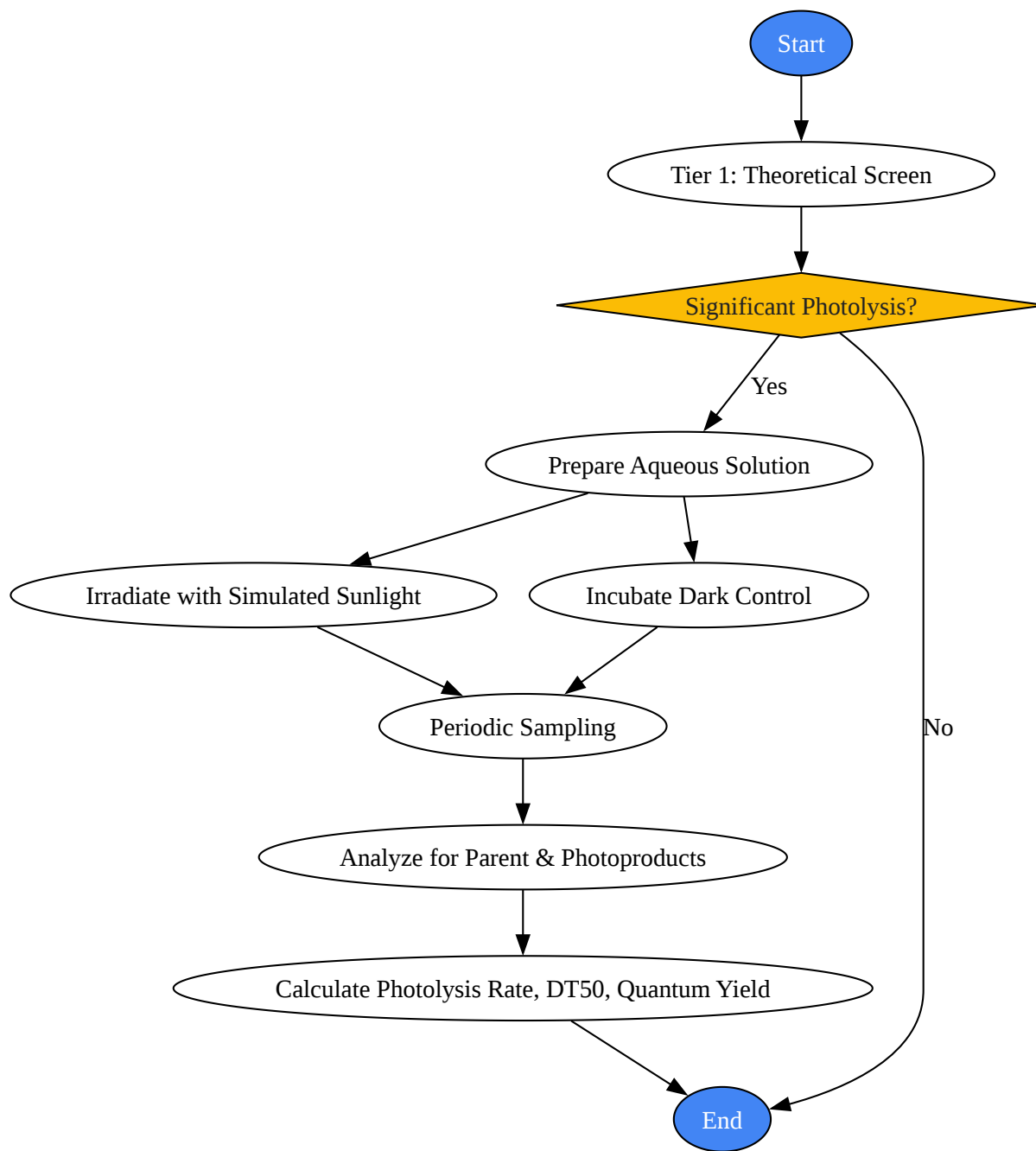
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Phototransformation of Chemicals in Water (OECD 316)

This guideline details a tiered approach to determine the direct photolysis of chemicals in water using simulated or natural sunlight.^{[18][19][20][21][22]}

Experimental Protocol Overview:

- Tier 1 (Screening): A theoretical estimation of the maximum possible photolysis rate is calculated.[\[18\]](#)[\[21\]](#)
- Tier 2 (Experimental): If the Tier 1 screen suggests significant photolysis, an experimental study is conducted. The test substance is dissolved in a sterile aqueous buffer and irradiated with a light source that simulates natural sunlight (e.g., a xenon arc lamp).[\[18\]](#)[\[20\]](#)[\[21\]](#) Dark controls are run in parallel to differentiate between photolytic and other degradation processes.[\[19\]](#)
- Sampling and Analysis: Samples are taken at various time points and analyzed to determine the rate of disappearance of the parent compound and the formation of photoproducts.[\[19\]](#)
[\[21\]](#)



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Conclusion

The environmental fate of Chlorantraniliprole is a multifaceted process influenced by a dynamic interplay of biotic and abiotic factors. It is characterized by moderate persistence in soil, with microbial degradation being the primary route of dissipation. In aquatic environments, photolysis and, to a lesser extent, hydrolysis are the key degradation mechanisms. A thorough understanding of these degradation pathways, the resulting metabolites, and the standardized methodologies for their assessment is paramount for conducting robust environmental risk assessments and ensuring the responsible and sustainable use of this important insecticide.

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